N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
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Overview
Description
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a chemical compound known for its unique structure and potential applications in various fields This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the reaction of 4-tert-butylbenzoyl chloride with thiosemicarbazide to form the intermediate 4-tert-butylphenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the 1,3,4-thiadiazole ring. Finally, the thiadiazole intermediate is reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The tert-butylphenyl group may enhance the compound’s binding affinity and specificity, while the methylpropanamide moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide: Similar structure but with a methoxy group instead of a methylpropanamide moiety.
Nitrofuran-1,3,4-oxadiazole hybrids: Compounds with similar heterocyclic rings but different substituents.
Uniqueness
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21N3OS |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C16H21N3OS/c1-10(2)13(20)17-15-19-18-14(21-15)11-6-8-12(9-7-11)16(3,4)5/h6-10H,1-5H3,(H,17,19,20) |
InChI Key |
PNEPXGCGMFBSLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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